molecular formula C7H8N2O B026760 4-(1-nitrosoethylidene)-1H-pyridine CAS No. 107445-21-6

4-(1-nitrosoethylidene)-1H-pyridine

Cat. No.: B026760
CAS No.: 107445-21-6
M. Wt: 136.15 g/mol
InChI Key: GROZUESHXQOJFW-UHFFFAOYSA-N
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Description

4-(1-nitrosoethylidene)-1H-pyridine is a high-value C-nitroso heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This chemical features a nitroso (N=O) group attached to a pyridine backbone, a structural motif known to impart unique reactivity and biological activity. Such C-nitroso compounds are recognized for their roles in various biological metabolic processes and are crucial for studying the fundamental chemical properties of nitroso derivatives under conditions that either stabilize the functionality or enhance their reactivity toward isomerization or interaction with biological substrates . Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound serves as a versatile synthetic intermediate or scaffold for developing novel bioactive molecules. Its heterocyclic core is analogous to privileged structures in pharmaceutical development, making it valuable for creating compounds with potential antiviral, anticancer, antibacterial, and antioxidant properties . Researchers can utilize it in the synthesis of more complex fused heterocyclic systems, which are ubiquitous in nature and dominate modern drug design. Biochemical Probe Development: The nitroso group is a key functionality in metabolic studies. This compound can be used to investigate the biochemical consequences of C-nitroso compound formation, such as the behavior of nitroso adducts with biological macromolecules, which is relevant for understanding the metabolism and mode of action of certain amine-containing drugs and other xenobiotics . Chemical Synthesis: It is a valuable reagent for synthetic organic chemists exploring novel cyclization, multicomponent, and tandem reactions. Its structure is amenable to further functionalization, enabling the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns . Usage Note: Handle with appropriate safety precautions in a controlled laboratory setting. This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-99-6
Record name 4-ACETYLPYRIDINE OXIME
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Synthetic Methodologies for 4 1 Nitrosoethylidene 1h Pyridine and Analogues

Strategies for Constructing the Pyridine (B92270) Nucleus

The foundational step in synthesizing the target molecule and its analogues is the construction of the pyridine ring itself. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classic condensation reactions to advanced catalytic methods.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. taylorfrancis.com The Hantzsch pyridine synthesis, first reported in 1881, stands as a cornerstone of this approach. wikipedia.org The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbeilstein-journals.org This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

To synthesize a precursor for 4-(1-nitrosoethylidene)-1H-pyridine, the Hantzsch methodology could be adapted by selecting appropriate starting materials. For instance, using acetaldehyde (B116499) as the aldehyde component would result in a methyl group at the 4-position of the pyridine ring. Subsequent functionalization would then be required.

Variations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and create unsymmetrical pyridines. taylorfrancis.combaranlab.org Green chemistry principles have also been applied, utilizing alternative solvents like water or ionic liquids and catalysts such as phosphotungstic acid to make the process more environmentally benign. wikipedia.orgbeilstein-journals.org Mechanochemical methods, using grinding or milling instead of solvents, also represent a modern, sustainable adaptation of the Hantzsch reaction. nih.gov

Reaction Type Components Key Features Catalyst/Conditions Reference
Classical HantzschAldehyde, 2x β-ketoester, AmmoniaForms symmetrical 1,4-dihydropyridinesThermal condensation, followed by oxidation wikipedia.org
Modified HantzschAldehyde, β-ketoester, EnamineAllows for unsymmetrical pyridinesStepwise condensation baranlab.org
Green HantzschBenzaldehyde, Ethyl acetoacetate, Ammonium acetateHigh atom economy, environmentally friendlyPhosphotungstic acid on alumina, neat conditions beilstein-journals.org
MCR for Terpyridinesβ-enamine carbonyls, RongaliteUses rongalite as a C1 source for the C-4 positionHeat in DMF mdpi.com
One-Pot Four-ComponentAryl aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetateEfficient synthesis of polysubstituted pyridinesMicrowave irradiation or conventional heating nih.gov

Annulation and cyclocondensation reactions provide powerful and flexible routes to substituted pyridines by forming the ring from acyclic precursors. These methods often involve the reaction of a C-C-C fragment with a C-C-N fragment.

A notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a product derived from an alkyne and an acyl or cyano group. baranlab.org This method avoids the high temperatures often needed in other condensation reactions by performing the condensation under acidic conditions. baranlab.org Another versatile method is the Kröhnke annulation, which uses α-pyridinium methyl ketone salts as precursors that react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.org

More recent developments include the annulation of ketones or esters with vinamidinium salts, which are three-carbon synthons containing nitrogen at both ends. This approach allows for the preparation of a variety of pyridines and pyridones in good yields. acs.org Cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes has also been demonstrated as an effective method for creating fused pyridine ring systems like imidazo[1,5-a]pyridines, showcasing the versatility of cyclocondensation strategies. nih.gov

Reaction Name Precursors Product Type Key Conditions Reference
Bohlmann-Rahtz SynthesisEnamines, Alkynyl carbonylsSubstituted PyridinesAcidic conditions (e.g., AcOH, Amberlyst 15) baranlab.org
Kröhnke Annulationα-Pyridinium methyl ketone salts, α,β-Unsaturated ketones2,4,6-Trisubstituted PyridinesAmmonium acetate, AcOH baranlab.org
Vinamidinium Salt AnnulationKetones/Esters, Vinamidinium hexafluorophosphate (B91526) saltsSubstituted Pyridines/PyridonesBase (e.g., NaH) acs.org
Stork Enamine SynthesisIsoxazoles (as masked 3-amino-2-enones), CarbonylsSubstituted PyridinesHydrogenation followed by oxidation baranlab.org

The past few decades have seen a surge in the development of catalytic methods for pyridine synthesis, offering high levels of efficiency, regioselectivity, and functional group tolerance. thieme-connect.comacs.org

Metal-catalyzed syntheses often employ transition metals like rhodium, copper, iron, palladium, and ruthenium. thieme-connect.comacsgcipr.orgmdpi.com A prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles, which provides a highly atom-efficient route to pyridines. acsgcipr.org Metal catalysts can overcome the high energy barriers associated with thermal cycloadditions, providing lower energy pathways. acsgcipr.org Other approaches include the rhodium-catalyzed N-annulation of α,β-unsaturated imines with alkynes and the direct C-H functionalization of pyridine precursors to introduce various substituents. thieme-connect.comrsc.org Iron-catalyzed cyclization of ketoxime acetates with aldehydes is another efficient method. acsgcipr.orgmdpi.com

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. acs.orgresearchgate.net For instance, a formal (3+3) cycloaddition between enamines and α,β-unsaturated aldehydes or ketones can produce highly substituted pyridines. acs.org This approach has been successfully applied on a large scale for the synthesis of pharmaceutical intermediates. acs.org Organocatalytic methods also include the L-proline-catalyzed assembly of 2,6-diarylpyridines through decarboxylation and C-H bond oxidation. researchgate.net

Catalysis Type Catalyst Example Reaction Reactants Reference
Metal-CatalyzedRh(I) complexes[2+2+2] CycloadditionAlkynes, Nitriles acsgcipr.org
Metal-CatalyzedCu(OAc)₂ / Rh(III)Dehydrogenation / N-AnnulationAllyl amines, Alkynes rsc.org
Metal-CatalyzedFe catalystCyclizationKetoxime carboxylates, Aldehydes mdpi.com
OrganocatalyzedPyrrolidine hydrochloride / FeCl₃(3+3) CycloadditionEnamines, Enals/Enones acs.org
OrganocatalyzedL-prolineDecarboxylation / C-H FunctionalizationAmino acids, Carbonyl compounds researchgate.net
Photoredox (Metal-free)None (direct charge transfer)C4-Functionalization1,4-Dihydropyridines, N-amidopyridinium salts organic-chemistry.org

Chemical Routes for Incorporating the Nitrosoethylidene Moiety

Once the pyridine nucleus is constructed, the next critical phase is the introduction of the 1-nitrosoethylidene group at the C-4 position. This typically involves a precursor with a 4-ethyl or related two-carbon substituent that can be selectively functionalized.

The logical precursor for the target molecule is 4-ethylpyridine (B106801) or a derivative thereof. The synthetic methods described in section 2.1 can be tailored to produce this precursor. For example, a Hantzsch-type synthesis could employ propionaldehyde. Alternatively, a C-H functionalization or a coupling reaction on a pre-formed 4-halopyridine could install the ethyl group.

With 4-ethylpyridine in hand, the key transformation is the introduction of a nitroso group at the α-carbon of the ethyl side chain. This requires the generation of a reactive intermediate at this position. A common strategy would be the deprotonation of the α-carbon using a strong base to form a carbanion or enolate-type species. The acidity of the α-protons is enhanced by the electron-withdrawing nature of the pyridine ring, facilitating this deprotonation. The resulting nucleophilic species can then react with an appropriate nitrosating agent.

Regioselective nitrosation is the crucial step to form the C-N=O bond. This reaction involves treating the activated precursor with a nitrosating agent.

The choice of nitrosating agent is critical. Common reagents for C-nitrosation include:

Nitrous acid (HONO) , typically generated in situ from sodium nitrite (B80452) and a strong acid.

Alkyl nitrites (e.g., isoamyl nitrite, tert-butyl nitrite) under basic or acidic conditions.

Nitrosonium tetrafluoroborate (B81430) (NOBF₄) , a powerful nitrosating agent. acs.org

The reaction mechanism involves the attack of the carbanion (generated from the 4-ethylpyridine precursor) on the electrophilic nitrogen atom of the nitrosating agent. The reaction must be carefully controlled to ensure regioselectivity for the α-carbon of the ethyl group and to avoid side reactions, such as N-nitrosation at the pyridine ring nitrogen. acs.org The inherent nucleophilicity of the pyridine nitrogen makes it susceptible to attack by electrophiles. rsc.org Performing the reaction under acidic conditions could protonate the pyridine nitrogen, deactivating it towards electrophilic attack and favoring C-nitrosation on the side chain. Subsequent deprotonation of the intermediate would yield the final this compound, which exists in tautomeric equilibrium with its oxime form.

The direct nitration of pyridine itself is notoriously difficult and gives low yields, requiring harsh conditions and often resulting in substitution at the 3-position. researchgate.net Therefore, a side-chain functionalization approach is a much more plausible synthetic route to the target compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyridine derivatives, is a significant area of research aimed at reducing the environmental impact of chemical processes. numberanalytics.comrasayanjournal.co.in These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. numberanalytics.com While specific green synthesis methods for this compound are not detailed in the literature, we can extrapolate from green methodologies developed for the synthesis of its precursors and other pyridine analogues.

A key precursor to the target molecule is 4-acetylpyridine (B144475) oxime . The conventional synthesis of this oxime involves the reaction of 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride. orgsyn.orgprepchem.com Greener alternatives to this process could involve the use of more environmentally benign solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.govacs.org The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability to the oximation of 4-acetylpyridine. nih.gov

Furthermore, the development of reusable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of related pyridine systems like imidazo[1,2-a]pyridines, activated fly ash has been employed as an efficient and eco-friendly catalyst. bhu.ac.in Such innovative catalytic systems could potentially be adapted for the synthesis of pyridine oxime precursors. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, also align with green chemistry principles by reducing the number of synthetic steps and purification stages. researchgate.netnih.gov The synthesis of highly substituted pyridines has been effectively demonstrated using one-pot multicomponent strategies, sometimes under microwave conditions. nih.govacs.org

The use of alternative reaction media, such as water or ionic liquids, can also contribute to a greener synthetic process. numberanalytics.com For example, the synthesis of isoxazole-5(4H)-ones, which also involves an oxime intermediate, has been reported in glycerol (B35011) using an agro-waste-derived catalyst, showcasing a highly sustainable approach. nih.gov

Green Chemistry Approach Description Potential Application to Pyridine Synthesis Reference(s)
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions, often leading to higher yields and reduced reaction times.Synthesis of 4-acetylpyridine oxime and other pyridine derivatives. nih.govacs.org
Green CatalystsEmployment of non-toxic, reusable catalysts to enhance reaction efficiency.Use of catalysts like activated fly ash for the synthesis of pyridine precursors. bhu.ac.in
Multicomponent Reactions (MCRs)Combining multiple reactants in a single synthetic operation to increase efficiency and reduce waste.One-pot synthesis of highly substituted pyridine analogues. researchgate.netnih.gov
Alternative SolventsUtilizing environmentally benign solvents like water, glycerol, or ionic liquids.Performing the oximation reaction in a green solvent. numberanalytics.comnih.gov

Stereochemical Control and Asymmetric Synthesis of Related Pyridine Derivatives

While This compound itself is not chiral, the principles of stereochemical control are crucial in the synthesis of many biologically active pyridine derivatives where a chiral center is present, often in a side chain attached to the pyridine ring. The development of catalytic enantioselective methods for the synthesis of such chiral pyridines is a highly active area of research. researchgate.netrsc.org

One of the major challenges in this field is the enantioselective functionalization of the pyridine ring or its side chains. mdpi.com Recent advances have focused on the use of chiral ligands in combination with transition metal catalysts to achieve high levels of stereocontrol. nih.govacs.org For instance, highly enantioselective copper-catalyzed alkylation of alkenyl pyridines has been reported, providing access to a range of chiral alkylated pyridines. researchgate.net This methodology relies on the activation with a Lewis acid and the use of a chiral diphosphine ligand.

Another powerful strategy involves the asymmetric hydrogenation of prochiral pyridine derivatives. The ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivities. rsc.org These chiral products can then be converted into a library of tunable chiral pyridine–aminophosphine ligands.

The dearomatization of pyridines offers another avenue for introducing stereocenters. Catalytic and stereoselective dearomative reactions can lead to the formation of enantioenriched dihydropyridines and piperidines, which are important structural motifs in medicinal chemistry. mdpi.comnih.gov For example, a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids has been developed to synthesize 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral biaryl compounds, including those containing a pyridine ring. acs.org

Asymmetric Method Catalyst/Ligand System Substrate Type Product Type Enantioselectivity (ee) Reference(s)
Copper-Catalyzed AlkylationCu(I) with chiral diphosphine ligandAlkenyl pyridinesChiral alkylated pyridinesHigh researchgate.net
Asymmetric HydrogenationRuthenium with chiral ligands2-(Pyridin-2-yl)quinolinesChiral tetrahydroquinolinesExcellent rsc.org
Asymmetric Reductive HeckRhodium with chiral ligandsDihydropyridines and arylboronic acids3-Substituted tetrahydropyridinesHigh nih.gov
Palladium-Catalyzed Allylic PyridinylationPalladium with chiral ligand (electroreductive)Allylic substrates and 4-cyanopyridineChiral allylic pyridinesNot specified documentsdelivered.com
NHC-Catalyzed Atroposelective SynthesisN-Heterocyclic CarbeneProchiral precursorsAxially chiral pyrrolo[3,4-b]pyridines96-99% acs.org

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis of 4 1 Nitrosoethylidene 1h Pyridine

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of novel compounds like 4-(1-nitrosoethylidene)-1H-pyridine. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the ethylidene group. The pyridine ring protons would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons closer to the nitrogen atom (at C2 and C6) would be more deshielded and appear at a higher chemical shift compared to the protons at C3 and C5. The ethylidene group would present a methyl singlet, likely in the range of δ 2.0-2.5 ppm. The presence of E/Z isomers could lead to a duplication of signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the ethylidene group (C4) and the carbons adjacent to the nitrogen (C2, C6) showing distinct shifts. The sp² carbon of the ethylidene group (C=N) would be expected in the δ 150-160 ppm range, while the methyl carbon would appear upfield (δ 15-25 ppm). libretexts.org The chemical shifts are sensitive to the electronic environment, and the nitroso group's electron-withdrawing nature would influence the shifts of the adjacent carbons. netlify.app

Dynamic NMR Studies: Temperature-dependent NMR studies could provide insights into the conformational dynamics, such as the rotation around the C-N and N-N bonds and the potential for E/Z isomerism at the C=N bond. Changes in the line shape of the NMR signals with temperature can be used to determine the energy barriers for these processes.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine H2, H6 8.5 - 8.7 -
Pyridine H3, H5 7.2 - 7.4 -
Pyridine C2, C6 - 149 - 151
Pyridine C3, C5 - 120 - 122
Pyridine C4 - 145 - 148
Ethylidene CH₃ 2.2 - 2.5 15 - 20

Note: These are predicted values based on analogous structures like 4-vinylpyridine (B31050) and general substituent effects. chemicalbook.comchemicalbook.comnih.govresearchgate.netrsc.orgresearchgate.netniscpr.res.inresearchgate.net Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Vibrations and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule. tandfonline.comtandfonline.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration of the ethylidene group. The N=O stretching vibration of the nitroso group typically appears in the 1500-1600 cm⁻¹ range. baranlab.org The characteristic pyridine ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group would be seen around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. nus.edu.sgresearchgate.netspectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=N and N=O stretching vibrations are also Raman active. The symmetric ring breathing mode of the pyridine ring, which is often a strong band in the Raman spectrum, would be expected around 990-1010 cm⁻¹. chemicalbook.com Due to the molecule's potential for color (nitroso compounds are often colored), resonance Raman effects might enhance the intensity of vibrations associated with the chromophore. at.uaacs.org

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **
C-H stretch (aromatic) 3000 - 3100 3000 - 3100
C-H stretch (methyl) 2850 - 2950 2850 - 2950
C=N stretch 1600 - 1650 1600 - 1650
N=O stretch 1500 - 1600 1500 - 1600
Pyridine ring stretch 1400 - 1600 1400 - 1600

Note: These are predicted values based on analogous structures and functional group correlations. tandfonline.comtandfonline.combaranlab.orgchemicalbook.com Actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a molecule. For this compound (C₇H₇N₃O), the expected exact mass of the molecular ion [M]⁺ would be precisely determined.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. A characteristic fragmentation of nitroso compounds is the loss of the NO radical (30 Da). researchgate.net Therefore, a prominent peak corresponding to the [M-NO]⁺ ion is expected. Further fragmentation of the pyridine ring would likely lead to the loss of HCN (27 Da) or other small neutral molecules. The fragmentation pattern of 4-vinylpyridine, a structural analog, shows a strong molecular ion peak and fragmentation by loss of a hydrogen atom or acetylene. ufz.denist.gov Similar fragmentation patterns, along with the characteristic loss of the nitroso group, would be anticipated for this compound. nih.govnih.govscispace.comresearchgate.netnih.gov

Proposed Key Fragmentation Pathways

Ion m/z (nominal) Proposed Loss
[M]⁺ 149 -
[M-NO]⁺ 119 NO radical

Note: The fragmentation pattern is a prediction based on the behavior of similar compounds. Actual fragmentation may be more complex.

X-ray Crystallography for Definitive Solid-State Structural Assignments

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, we can anticipate some structural features.

If suitable crystals could be obtained, X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles. This would definitively establish the E/Z configuration of the nitrosoethylidene group. Furthermore, the crystal packing would show the nature of intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which are common in pyridine derivatives. mdpi.comscholaris.carsc.orgmdpi.comnih.gov The planarity of the pyridine ring and the conformation of the nitrosoethylidene substituent would also be determined. The potential for polymorphism, where the compound crystallizes in different forms with distinct physical properties, could also be investigated.

Conformational Landscape and Isomerism of the Nitrosoethylidene Group

The nitrosoethylidene group in this compound introduces several possibilities for isomerism and conformational flexibility.

E/Z Isomerism: The C=N double bond of the ethylidene group can exist as either the E or Z isomer. researchgate.netyoutube.comstudymind.co.uklibretexts.org The relative stability of these isomers would be determined by steric interactions between the substituents on the double bond. Computational studies on similar α,β-unsaturated oximes and nitroso compounds could help predict the more stable isomer. nih.govnih.gov

Syn/Anti Conformation: The N-N single bond of the nitroso group can also exhibit conformational isomerism, with the oxygen atom being either syn or anti with respect to the C=N bond. The rotational barrier around the N-N bond in nitroso compounds can be significant, potentially allowing for the isolation of distinct conformers at low temperatures.

Computational and Quantum Chemical Investigations of 4 1 Nitrosoethylidene 1h Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like 4-(1-nitrosoethylidene)-1H-pyridine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These studies can predict optimized molecular geometry, vibrational frequencies, and electronic energies, providing a foundational understanding of the molecule's stability and structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, highlighting the molecule's nucleophilic character. Conversely, the LUMO would show the most likely sites for nucleophilic attack, indicating its electrophilic nature. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; indicates sites of electron donation (nucleophilicity).
LUMO-1.2Lowest Unoccupied Molecular Orbital; indicates sites of electron acceptance (electrophilicity).
HOMO-LUMO Gap5.3A measure of chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and would need to be calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the MEP map would reveal electron-rich areas (negative potential), likely centered around the nitrogen and oxygen atoms of the nitroso group and the nitrogen of the pyridine (B92270) ring, which are prone to electrophilic attack. Electron-deficient regions (positive potential), likely around the hydrogen atoms, would indicate sites susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds). Furthermore, it can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding the molecule's stability and the influence of substituents on the electronic structure.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical methods provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, considering its flexibility and interactions with its environment. For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. By including solvent molecules in the simulation, one can study how the solvent influences the conformational preferences and the accessibility of different reactive sites on the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Pyridine and Nitroso Derivatives

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated. This theoretical data, once available, could be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the interpretation of the experimental results. Discrepancies between theoretical and experimental data can often lead to a more refined understanding of the molecule's structure and dynamics.

Metabolism and Biotransformation Pathways of 4 1 Nitrosoethylidene 1h Pyridine

Enzymatic Biotransformation Processes

The initial metabolic handling of 4-(1-nitrosoethylidene)-1H-pyridine is anticipated to involve a series of enzymatic modifications aimed at introducing or exposing functional groups.

The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of Phase I metabolism, responsible for the oxidation of a vast array of substrates. For this compound, CYP-mediated reactions are predicted to occur at several positions. The two most prominent human P450s involved in nitrosamine (B1359907) metabolism are P450s 2E1 and 2A6.

Alpha-hydroxylation of the N-nitroso group is a well-established metabolic activation pathway for many nitrosamines, leading to the formation of unstable intermediates that can be carcinogenic. In the case of this compound, CYP enzymes, particularly from the CYP2A and CYP2E subfamilies, are expected to catalyze hydroxylation at the carbon atom adjacent to the nitroso group. This would result in highly reactive intermediates.

Furthermore, the pyridine (B92270) ring itself is susceptible to CYP-mediated hydroxylation. Studies on other pyridine-containing compounds, such as 4-aminopyridine, have shown that hydroxylation can occur, for instance, at the 3-position. This reaction is also likely for this compound, leading to the formation of hydroxylated pyridyl metabolites. Pyridine treatment has been shown to induce N-nitrosodimethylamine N-demethylase activity in both the liver and lungs, suggesting that the pyridine moiety can influence the metabolic activation of the nitrosamine group.

Following Phase I oxidation, the newly introduced functional groups on this compound or its metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, significantly increasing water solubility and facilitating excretion.

One of the most important Phase II pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The pyridine nitrogen atom in this compound and its hydroxylated metabolites is a likely site for N-glucuronidation. This has been observed for other tobacco-specific nitrosamines containing a pyridine ring, where pyridine-N-glucuronides are major urinary metabolites.

Another key conjugation pathway is sulfation, mediated by sulfotransferases (SULTs). Hydroxylated metabolites of this compound could be substrates for sulfation, forming sulfate (B86663) conjugates.

Glutathione (B108866) (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is another potential detoxification pathway. While less common for pyridines, if electrophilic centers are formed during Phase I metabolism, GSH conjugation could play a role in neutralizing their reactivity.

Identification and Characterization of Novel Metabolites

While no specific metabolites of this compound have been documented, based on the metabolic pathways of related compounds, a number of novel metabolites can be predicted.

Table 1: Predicted Metabolites of this compound

Predicted MetabolitePredicted Metabolic Pathway
4-(1-hydroxy-1-nitrosoethylidene)-1H-pyridineCYP-mediated α-hydroxylation
4-(1-nitrosoethylidene)-1H-pyridin-3-olCYP-mediated pyridine ring hydroxylation
This compound-N-glucuronideUGT-mediated N-glucuronidation
3-hydroxy-4-(1-nitrosoethylidene)-1H-pyridine sulfateSULT-mediated sulfation of hydroxylated metabolite
Glutathione conjugate of oxidized intermediateGST-mediated conjugation

This table is predictive and based on the metabolism of structurally similar compounds.

The characterization of these potential metabolites would require sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Metabolic Studies with Related Pyridine and Nitrosamine Compounds

The metabolic profile of this compound can be contextualized by comparing it with the known metabolism of other pyridine and nitrosamine compounds.

For instance, the tobacco-specific nitrosamines N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) undergo extensive α-hydroxylation, which is a critical step in their carcinogenic activity. It is highly probable that this compound shares this metabolic activation pathway. However, the specific CYP isoforms involved and the rate of metabolism may differ based on the unique electronic and steric properties of the ethylidene group.

In comparison to simpler pyridines, which are often metabolized through ring hydroxylation and subsequent conjugation, the presence of the nitrosoethylidene group in this compound introduces an additional and highly significant site for metabolic attack. The metabolism of spectinamides, which contain a substituted pyridyl side chain, has shown that substitutions on the pyridine ring can significantly influence susceptibility to Phase II conjugation reactions.

Toxicological Mechanisms and Carcinogenesis Research

Genotoxicity and Mutagenicity Mechanismsepa.govnih.govnih.govfrontiersin.orgeie.grnih.gov

The genotoxicity of 4-(1-nitrosoethylidene)-1H-pyridine is primarily attributed to its ability to chemically alter DNA, leading to mutations if the damage is not properly repaired. This interaction is the initiating event in its mutagenic and carcinogenic cascade.

Upon metabolic activation, this compound forms reactive intermediates that can covalently bind to DNA, forming structures known as DNA adducts. These adducts disrupt the normal structure of the DNA helix, interfering with replication and transcription processes. The formation of pyridyloxobutyl (POB)-DNA adducts, in particular, is considered a critical step in the carcinogenicity of related tobacco-specific nitrosamines.

To understand the precise biological consequences of DNA damage, researchers synthesize site-specific DNA adducts in the laboratory. This process involves reacting the activated form of the carcinogen with individual deoxynucleosides (such as deoxyguanosine) or with short sequences of DNA (oligonucleotides). For example, a regiochemically activated form, such as an α-acetate precursor, can be used to generate the reactive pyridyloxobutylating agent that subsequently alkylates DNA.

Once synthesized, these adducts are purified and their structures are rigorously characterized using advanced analytical techniques. Methods like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the exact chemical structure of the adduct and the specific site of attachment on the DNA base. This detailed structural information is crucial for understanding how the adduct causes mutations.

DNA-adductomics is an advanced analytical approach that uses high-resolution mass spectrometry to screen for a wide range of known and unknown DNA adducts in a biological sample simultaneously. This powerful technique allows for the creation of a comprehensive profile of DNA damage induced by a specific genotoxic agent like this compound. By analyzing DNA from cells or tissues exposed to the compound, researchers can identify the full spectrum of adducts formed, their relative abundance, and their chemical structures. This global perspective helps to identify the most significant types of DNA damage and provides valuable biomarkers for assessing exposure and carcinogenic risk.

Table 1: Characterized DNA Adducts and Analytical Methods

Adduct TypeSpecific Adduct ExampleAnalytical Technique for Characterization
Pyridyloxobutyl (POB) AdductO²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd)HPLC-ESI-MS/MS
Pyridyloxobutyl (POB) Adduct7-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (7-POB-dGuo)HPLC, Mass Spectrometry
Pyridyloxobutyl (POB) AdductO⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O⁶-POB-dGuo)Mass Spectrometry, NMR
Formaldehyde-induced AdductN⁶-hydroxymethyl-dAdoLiquid Chromatography-Electrospray Ionization-Mass Spectrometry
Formaldehyde-induced Cross-linkdi-(N²-deoxyguanosyl)methaneLiquid Chromatography-Electrospray Ionization-Mass Spectrometry

When cells detect the presence of DNA adducts formed by this compound, they activate a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR aims to halt the cell cycle to prevent the replication of damaged DNA and to recruit DNA repair machinery to the site of the lesion.

For the bulky adducts generated by this compound, the Nucleotide Excision Repair (NER) pathway is a primary defense mechanism. The NER pathway recognizes and removes a short stretch of the DNA strand containing the helix-distorting adduct, after which DNA polymerases synthesize a new, correct segment using the undamaged strand as a template. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the compromised cell and prevent it from becoming cancerous.

DNA Adduct Formation and Structural Characterization

Carcinogenesis Pathways and Molecular Eventsnih.goveie.grnih.gov

The journey from initial DNA damage to the formation of a malignant tumor is a multi-step process involving both genetic and epigenetic alterations.

Tumor initiation is the first critical step in carcinogenesis and is directly linked to the genotoxic effects of this compound. If the DNA adducts formed by the compound are not repaired before the cell undergoes DNA replication, they can cause the DNA polymerase to insert an incorrect base opposite the lesion. This results in a permanent, heritable change in the DNA sequence, known as a mutation. When these mutations occur in critical genes that control cell growth and division, such as proto-oncogenes (e.g., KRAS) or tumor suppressor genes (e.g., TP53), they can lead to uncontrolled cellular proliferation, initiating the cancer process.

Tumor promotion involves subsequent events that encourage the selective growth and clonal expansion of these initiated cells. While the primary role of this compound is as a tumor initiator through its DNA-damaging properties, its metabolic products or the cellular environment created by the initial damage may also contribute to promotional effects. This can include stimulating signaling pathways that drive cell division or creating a state of chronic inflammation, which is known to promote tumor growth. The accumulation of additional mutations in the expanding clone of initiated cells drives the progression towards a fully malignant tumor.

Table 2: Key Cellular Responses to this compound Exposure

Cellular ProcessKey Molecules/Pathways InvolvedConsequence of Activation
DNA Damage Response ATM, ATR, p53 kinasesCell cycle arrest, recruitment of repair proteins
DNA Repair Nucleotide Excision Repair (NER)Removal of bulky DNA adducts
Tumor Initiation Proto-oncogenes (e.g., KRAS), Tumor Suppressor Genes (e.g., TP53)Permanent mutations leading to uncontrolled cell growth
Apoptosis Caspase cascadeElimination of cells with irreparable DNA damage

No Scientific Data Available for this compound

Following a comprehensive and thorough search of scientific literature and research databases, no specific toxicological, carcinogenic, or mechanistic data was found for the chemical compound This compound . The requested article, structured around the provided outline, cannot be generated as there is no available research on this specific compound concerning the outlined topics.

The scientific community has not published studies on the toxicological mechanisms, carcinogenicity, involvement in cellular signaling pathways (such as MAPK or p53), tissue-specific effects, induction of epigenetic modifications, or mechanisms of oxidative stress related to this compound.

Therefore, it is not possible to provide scientifically accurate information for the following sections and subsections as requested:

Mechanisms of Oxidative Stress Induction and Cellular Antioxidant Responses

While research exists for other pyridine (B92270) derivatives and nitroso compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from other chemicals, as such information would not be scientifically accurate or relevant to the specified subject.

Environmental Fate and Degradation Mechanisms

Microbial Degradation Pathways of Pyridine (B92270) Derivatives

Numerous microorganisms, particularly bacteria, are capable of breaking down pyridine and its derivatives, often using them as a source of carbon and nitrogen. tandfonline.comcdc.gov The structure of the specific pyridine derivative, including the nature and position of its substituents, significantly influences its biodegradability. tandfonline.com For instance, pyridinecarboxylic acids and hydroxypyridines are generally more readily degraded than aminopyridines or many chloropyridines. oup.com

One notable bacterium, Arthrobacter sp. strain 68b, has been shown to possess a complete pathway for the degradation of pyridine, encoded by a set of genes known as the pyr gene cluster located on a plasmid. asm.orgnih.gov This pathway breaks down pyridine into common cellular components, such as succinic acid. asm.orgnih.gov Another example is Pseudomonas pseudoalcaligenes-KPN, which has been effectively used in activated sludge systems to treat wastewater containing pyridine. nih.gov

The rate of microbial transformation is dependent on the substituents on the pyridine ring. Studies have shown that pyridine carboxylic acids generally have the highest rate of transformation, followed by monohydroxypyridines, methylpyridines, aminopyridines, and halogenated pyridines. nih.gov

A critical step in the microbial degradation of pyridine is the cleavage of the stable aromatic ring. Microorganisms have evolved specialized enzymes to accomplish this.

In some bacteria, such as Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a direct cleavage of the ring without prior hydroxylation. asm.orgnih.gov This is carried out by a two-component flavin-dependent monooxygenase system. asm.orgnih.gov This initial step is followed by a series of enzymatic reactions involving a dehydrogenase and an amidohydrolase, which ultimately lead to the formation of succinic acid. asm.orgnih.gov

In other pathways, particularly for hydroxylated pyridine derivatives, dioxygenase enzymes are responsible for ring cleavage. nih.gov For example, in the metabolism of 4-hydroxypyridine (B47283) by an Agrobacterium species, a dioxygenase cleaves the ring of the intermediate pyridine-3,4-diol. nih.gov This type of cleavage, known as "extradiol" or "meta" cleavage, is a common strategy in the breakdown of aromatic compounds. nih.gov

Table 1: Key Enzymes in Pyridine Degradation by Arthrobacter sp. strain 68b

EnzymeGeneFunctionReference
Pyridine monooxygenasepyrA/pyrECatalyzes the initial oxidative cleavage of the pyridine ring. asm.orgnih.gov
(Z)-N-(4-oxobut-1-enyl)formamide dehydrogenasepyrBInvolved in the subsequent steps of the degradation pathway. asm.orgnih.gov
AmidohydrolasepyrCParticipates in the breakdown of an intermediate metabolite. asm.orgnih.gov
Succinate semialdehyde dehydrogenasepyrDCatalyzes a late step in the pathway, leading towards succinic acid. asm.orgnih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common initial step in the aerobic biodegradation of many aromatic compounds, including pyridine derivatives. tandfonline.com This process makes the ring more susceptible to cleavage. Interestingly, in the case of many pyridines, the oxygen atom for this hydroxylation is derived from water rather than molecular oxygen, which is an unusual mechanism. tandfonline.comresearchgate.net Phenol hydroxylase genes have been identified in several bacterial strains that can hydroxylate pyridine. nih.gov

Decarboxylation, the removal of a carboxyl (-COOH) group, is a key step in the degradation of pyridinecarboxylic acids. This process is often one of the initial steps in the metabolic pathway, making the resulting compound more amenable to further degradation.

Photodegradation Pathways and Products

Pyridine and its derivatives can be broken down by sunlight in a process called photodegradation or photolysis. researchgate.net This process is considered a primary fate for pyridine that reaches the atmosphere, with degradation occurring in less than two days. researchgate.net In aqueous environments, the rate of photodegradation can be influenced by the presence of other substances. researchgate.net For instance, the presence of hydrogen peroxide or photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) can enhance the rate of pyridine degradation by generating highly reactive hydroxyl radicals. researchgate.netespublisher.com

The photolysis of pyridine can produce a range of organic products, including succinic acid and glutaric acid. nih.govresearchgate.net The formation of succinic acid is particularly noteworthy as it can be readily used by microorganisms, suggesting that photodegradation can facilitate subsequent biodegradation. nih.gov

Table 2: Comparison of Pyridine Degradation Methods

Degradation MethodDescriptionKey FactorsProductsReference
Microbial DegradationBreakdown by microorganisms like bacteria and fungi.Microbial species, enzyme availability, substituents on the pyridine ring.Succinic acid, ammonia (B1221849), pyruvate, formate. nih.govnih.govnih.gov
PhotodegradationBreakdown by UV light from the sun.Light intensity, presence of photocatalysts (e.g., ZnO, TiO2), pH.Succinic acid, glutaric acid, hydroxylated pyridines. espublisher.comnih.govresearchgate.net
Coupled Photolysis and BiodegradationA hybrid approach where initial photolysis products are further broken down by microbes.UV irradiation can relieve the inhibitory effects of pyridine on biofilms.Leads to more complete mineralization. nih.govnih.gov

Biodegradation in Diverse Environmental Matrices

The biodegradation of pyridine derivatives occurs in various environmental compartments, including soil, water, and wastewater treatment systems. tandfonline.comcdc.gov

Soil: Pyridine is readily degraded in soil, with numerous bacteria capable of using it as a sole source of carbon and nitrogen having been isolated from soils. tandfonline.com The rate of degradation can vary, with complete breakdown observed in as little as 8 days in some studies, while others report slower processes. cdc.gov The biodegradability of pyridine derivatives in soil is highly dependent on their chemical structure. oup.com

Water: In aquatic systems, biodegradation is a key mechanism for the removal of pyridine. cdc.gov Studies in river water have shown that at lower concentrations, pyridine can be completely degraded within about 8 days. cdc.gov

Wastewater and Sludge: Pyridine can be biodegraded in sewage and industrial wastewater. nih.gov Activated sludge processes, particularly when seeded with specialized bacteria, have proven effective in treating pyridine-containing wastewater. nih.gov However, in some cases, the degradation in sewage sludge can be slow, requiring an extended period for significant removal. nih.gov

Under anaerobic (oxygen-free) conditions, the biodegradation of pyridine derivatives can also occur, though the pathways and rates may differ from aerobic degradation. nih.govnih.gov For example, under sulfidogenic conditions, isomers of carboxylpyridines, hydroxypyridines, and cyanopyridines were found to be more susceptible to biotransformation than chloropyridines and methylpyridines. nih.gov

Development of Advanced Analytical Methods for Detection and Quantification

Advanced Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of complex chemical compounds within biological and environmental matrices. The high separation efficiency of chromatography combined with the sensitivity and specificity of mass spectrometry allows for the unambiguous identification and quantification of target analytes, even at trace levels. For pyridine (B92270) and its derivatives, various methods have been established. cdc.govnih.gov

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Trace Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of "4-(1-nitrosoethylidene)-1H-pyridine". nih.gov The use of smaller particle sizes in UHPLC columns results in higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. nih.gov When paired with HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, it is possible to obtain accurate mass measurements, which aids in the confident identification of the target compound and its metabolites. nih.govnih.gov

This technique is particularly valuable for trace analysis in complex matrices such as biological fluids or environmental samples. The high sensitivity of HRMS allows for the detection of "this compound" at very low concentrations, while its high resolution helps to distinguish the analyte from matrix interferences. nih.govnih.gov For instance, a UHPLC-HRMS method was developed for the detection of 132 new psychoactive substances in dried blood spots with limits of detection ranging from 1.3 to 6.3 ng/mL. nih.gov

Table 1: Key Parameters for a Representative UHPLC-HRMS Method

ParameterValue/Description
Chromatography System UHPLC
Column Synergi™ Hydro-RP 100 Å (2 mm×100 mm, 2.5 μm) or equivalent
Mobile Phase Gradient of acetonitrile (B52724) and water, often with additives like formic acid
Mass Spectrometer Quadrupole-Exactive Orbitrap HRMS or equivalent
Ionization Mode Electrospray Ionization (ESI) in positive and negative modes
Resolution ≥ 70,000 FWHM
Scan Mode Full scan and tandem MS (MS/MS) for fragmentation analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite and Adduct Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the targeted quantification of metabolites and adducts of "this compound". nih.govnih.gov This technique utilizes a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity. nih.gov In an MRM experiment, a specific precursor ion (the parent molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection method minimizes background noise and allows for accurate quantification even in complex biological samples. nih.gov

A study on the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which shares a pyridine structural motif, successfully used an LC-MS/MS method to quantify a urinary biomarker. nih.gov This demonstrates the applicability of the technique for monitoring exposure to pyridine-containing compounds. nih.gov Derivatization techniques can also be employed to improve the chromatographic and mass spectrometric properties of the analytes. nih.govnih.gov

Optimization of Sample Preparation and Enrichment Strategies

The quality of analytical data is highly dependent on the sample preparation process. For the analysis of "this compound" in various matrices, it is essential to develop robust and efficient sample preparation methods. Common techniques include:

Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis. Acetonitrile is a common solvent for this purpose. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and enrichment. It uses a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.

The choice of sample preparation method depends on the analyte's properties, the sample matrix, and the analytical technique used. For example, a study on an antiparasitic nitroimidazole developed an efficient extraction method using enzymatic homogenization followed by protein precipitation. dndi.org

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein removal by precipitation with an organic solvent.Simple, fast, and inexpensive.Non-selective, may result in matrix effects.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Good for removing interferences, can provide some enrichment.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction Analyte is retained on a solid sorbent and then selectively eluted.High selectivity and enrichment factors, can be automated.Can be more expensive and require method development.

Development of Mechanistic Biomarkers for Exposure and Effect

Biomarkers are measurable indicators of exposure to a chemical or its effects on the body. For "this compound," the development of specific biomarkers is essential for assessing human exposure and potential health risks.

Biomarkers of Exposure: These biomarkers are typically the parent compound or its metabolites measured in biological fluids like urine or blood. cdc.govnih.gov For example, urinary metabolites of 1,3-butadiene (B125203) and hemoglobin adducts have been shown to be significantly correlated with exposure levels. nih.gov Similarly, the detection of "this compound" or its specific metabolites in urine could serve as a direct measure of exposure. cdc.gov

Biomarkers of Effect: These biomarkers indicate early biological changes resulting from exposure. While no specific biomarkers of effect have been identified for "this compound," research on related compounds can provide insights. For instance, studies on pyridine exposure in animal models have shown effects on the liver, suggesting that liver function tests could potentially serve as biomarkers of effect. cdc.gov

The development and validation of such biomarkers require a thorough understanding of the compound's metabolism and mechanism of action. Analytical methods like LC-MS/MS are crucial for the sensitive and specific measurement of these biomarkers in human populations. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Structural Determinants Governing Chemical Reactivity

The 1H-pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility and its ability to bind to biological targets. nih.govnih.gov The pyridine (B92270) ring itself can undergo electrophilic and nucleophilic substitution reactions, and its reactivity is modulated by the nature of its substituents. researchgate.net

The ethylidene bridge (=C(CH₃)) links the nitroso group to the pyridine ring. The double bond in the bridge introduces planarity and can participate in conjugation with the pyridine ring, affecting the electron distribution across the molecule. The methyl group on the ethylidene bridge can exert steric effects, potentially hindering the approach of reactants to the nitroso group or the pyridine ring.

The nitroso group (-N=O) is a highly reactive functional group. aquigenbio.com It is known to participate in a variety of reactions, including reductions, oxidations, and cycloadditions. wikipedia.org The electronic nature of the nitroso group makes it susceptible to nucleophilic attack. rsc.org Aromatic nitroso compounds, in particular, can exist in a monomer-dimer equilibrium, which can affect their reactivity and color. at.ua The reactivity of the nitroso group is also influenced by the electronic effects of the substituents on the aromatic ring. at.ua In the case of 4-(1-nitrosoethylidene)-1H-pyridine, the electron-withdrawing or -donating properties of the pyridine ring system would be expected to modulate the reactivity of the nitroso moiety.

Table 1: Hypothetical Influence of Structural Moieties on the Reactivity of this compound

Structural MoietyExpected Contribution to Chemical Reactivity
1H-Pyridine Ring - Acts as a base and hydrogen bond acceptor.- Modulates the electronic properties of the nitrosoethylidene substituent.- Site for potential metabolic transformations (e.g., N-oxidation). who.int
Ethylidene Bridge - Provides a conjugated link between the pyridine ring and the nitroso group.- The methyl group can introduce steric hindrance.
Nitroso Group - Highly reactive functional group, susceptible to nucleophilic attack.- Can undergo reduction to the corresponding amine or oxidation.- Potential for dimerization. at.ua

Correlation of Molecular Features with Toxicological Outcomes and Mechanistic Pathways

The toxicological profile of this compound can be inferred from the known toxicities of pyridine and aromatic nitroso compounds. The mechanistic pathways of toxicity are likely to involve metabolic activation and the subsequent interaction of reactive intermediates with cellular macromolecules.

Pyridine itself has been shown to induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This can result in damage to lipids, DNA, and proteins. nih.gov Exposure to pyridine has been associated with cytotoxicity and genotoxicity. nih.gov Therefore, it is plausible that this compound could elicit similar toxic effects mediated by the pyridine ring.

Aromatic nitroso compounds are known for their toxicity, which is often linked to their ability to be reduced to nitroso derivatives that can cause DNA damage. at.ua These compounds can also react with nucleophilic biomolecules, such as proteins containing cysteine residues. at.ua N-nitroso compounds are a class of potent carcinogens. nih.govnih.gov While this compound is a C-nitroso compound, the reactivity of the nitroso group suggests a potential for covalent binding to biological targets, a common mechanism of toxicity for many xenobiotics. The toxicity of nitroaromatic compounds, which are structurally related, is also well-documented and often involves metabolic reduction of the nitro group to reactive intermediates that can cause cellular damage. researchgate.netresearchgate.net

Table 2: Hypothesized Toxicological Profile of this compound

Toxicological OutcomeHypothesized Mechanistic PathwayRelevant Structural Feature
Hepatotoxicity Metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can cause cellular damage.Pyridine ring and Nitroso group
Genotoxicity - Induction of oxidative stress and DNA damage through the generation of ROS.- Covalent binding of reactive metabolites to DNA. at.uanih.govPyridine ring and Nitroso group
Carcinogenicity Potential for metabolic conversion to mutagenic compounds, a known risk for some N-nitroso compounds. wikipedia.orgnih.govNitroso group
Cytotoxicity Disruption of cellular membranes and induction of apoptosis due to oxidative stress and covalent modification of cellular proteins. nih.govEntire Molecule

Principles for Rational Design of Analogues with Modulated Chemical Behavior

The rational design of analogues of this compound with altered chemical behavior would involve systematic modifications to its structure to influence its reactivity, metabolic stability, and toxicological properties. drugdesign.orgbbau.ac.innih.gov

One key strategy would be to modify the substituents on the pyridine ring . The introduction of electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., halogens, nitro) at various positions on the pyridine ring could significantly alter the electronic properties of the entire molecule. nih.govnih.gov For instance, an electron-donating group might be expected to increase the electron density on the pyridine nitrogen, potentially affecting its basicity and metabolic profile. Conversely, an electron-withdrawing group could decrease the basicity of the pyridine nitrogen and influence the reactivity of the nitroso group. at.ua

Another approach would be to alter the ethylidene bridge . Replacing the methyl group with other alkyl groups of varying sizes could introduce different degrees of steric hindrance, which might affect the accessibility of the nitroso group to reactants or enzymes. Modifying the length or saturation of the bridge would also impact the molecule's conformation and electronic properties.

Finally, bioisosteric replacement of the nitroso group with other functional groups known to have different chemical and biological properties could lead to analogues with significantly different profiles. For example, replacing the nitroso group with a cyano or a carbonyl group would drastically change the molecule's reactivity and potential for biological interactions.

The design of analogues should also consider pharmacokinetic properties. Modifications that alter lipophilicity, such as the introduction or removal of polar functional groups, can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Table 3: Principles for the Rational Design of this compound Analogues

Design StrategyIntended Effect on Chemical BehaviorExample Modification
Pyridine Ring Substitution Modulate electronic properties, basicity, and metabolic stability.Introduction of a methoxy group to increase electron density or a chloro group to decrease it.
Ethylidene Bridge Modification Alter steric hindrance and conformational flexibility.Replacement of the methyl group with a bulkier tert-butyl group.
Nitroso Group Replacement Change the primary reactive center and biological interactions.Bioisosteric replacement with a carbonyl or oxime group.
Lipophilicity Adjustment Influence pharmacokinetic properties (ADME).Addition of a hydroxyl group to increase polarity or a longer alkyl chain to increase lipophilicity.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(1-nitrosoethylidene)-1H-pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Nitrosation : Nitroso group introduction can be achieved via nitration of acetylpyridine derivatives using HNO₃ at low temperatures (0°C to room temperature) .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 105°C enhances structural diversity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. dioxane) and catalyst loading (e.g., 5–10 mol% Pd) to mitigate side reactions like over-nitrosation .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include a singlet for the nitrosoethylidene proton (δ ~8.2–8.7 ppm) and pyridine ring protons (δ ~7.1–7.7 ppm) .
  • Mass Spectrometry : Exact mass (136.0767 Da) and fragmentation patterns (e.g., loss of NO group, m/z 106) validate molecular identity .
  • IR Spectroscopy : Stretch bands for C=N (1640–1680 cm⁻¹) and N–O (1520–1560 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Protocol :

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photoisomerization .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to minimize hydrolysis; use anhydrous DMSO or DCM for long-term storage .

Advanced Research Questions

Q. How do solvent polarity and catalyst design influence the hyperpolarization efficiency of this compound in SABRE experiments?

  • Experimental Design :

  • Solvent Screening : Test deuterated solvents (e.g., CD₃OD, DMSO-d₆) to optimize spin polarization transfer. Polar solvents enhance ligand exchange rates in Ir-NHC complexes (e.g., PTC2–PTC4) .
  • Catalyst Tuning : Modify N-heterocyclic carbene (NHC) ligands in Ir complexes to adjust substrate binding affinity. Higher PTC concentrations (0.5–1.0 mM) improve polarization but may induce line broadening .
  • Field Dependence : Perform field-cycling NMR (0.5–7 T) to identify optimal polarization transfer fields .

Q. What mechanistic pathways explain contradictory product distributions in the synthesis of this compound derivatives?

  • Contradiction Analysis :

  • Byproduct Formation : Competing Michael addition-cyclocondensation (e.g., α-pyrone vs. 1H-pyridine) arises from alkynone reactivity and base strength (e.g., K₂CO₃ vs. DBU) .
  • Kinetic Control : Lower temperatures (20°C) favor α-pyrone formation, while higher temperatures (75°C) drive 1H-pyridine synthesis via acyl cleavage .
  • Validation : Use in situ IR or LC-MS to track intermediate formation and adjust reaction time (<6 h) to suppress side pathways .

Q. How can computational modeling resolve discrepancies in solid-state structural data for this compound derivatives?

  • Methodology :

  • DFT Calculations : Compare experimental X-ray dihedral angles (e.g., 27° for phenyl rings in 5a) with computed gas-phase structures (38°) to assess packing effects .
  • Intermolecular Interactions : Analyze hydrogen bonding (N–H···O=C) and C–H···π interactions using crystallographic data (e.g., CCDC entries) to explain torsion angle variations .

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Feasible Synthetic Routes

Reactant of Route 1
4-(1-nitrosoethylidene)-1H-pyridine
Reactant of Route 2
4-(1-nitrosoethylidene)-1H-pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.